1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one chemical properties
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one. This molecule, a dichlorinated hydroxyacetophenone derivative, is of significant interest to researchers, scientists, and professionals in drug development due to its structural motifs, which are prevalent in many biologically active compounds. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive overview. We will delve into its probable synthetic routes, drawing parallels with established methodologies for similar structures. Furthermore, we will explore its potential spectroscopic signature, safety considerations, and its promising role as a building block in medicinal chemistry.
Introduction: The Significance of Dichlorinated Hydroxyacetophenones
Halogenated phenolic compounds, particularly those containing chlorine, are a cornerstone in the development of pharmaceuticals and agrochemicals. The inclusion of chlorine atoms in a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The hydroxyacetophenone scaffold itself is a versatile intermediate in organic synthesis, forming the backbone of numerous natural products and synthetic drugs.[2][3] The combination of these features in 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one makes it a compelling, albeit under-documented, subject for investigation in the pursuit of novel therapeutic agents.
Molecular Structure and Chemical Identifiers
To date, a specific CAS number for 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one has not been definitively assigned in major chemical databases. For clarity and precision in this guide, we will refer to the compound by its IUPAC name and provide a detailed structural representation.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one |
| Alternate Names | 2-acetyl-3,4-dichlorophenol; 3',4'-dichloro-2'-hydroxyacetophenone |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| Chemical Structure | ```dot |
| graph { | |
| layout=neato; | |
| node [shape=plaintext]; | |
| a [label=""]; | |
| b [label=""]; | |
| c [label=""]; | |
| d [label=""]; | |
| e [label=""]; | |
| f [label=""]; | |
| g [label="O"]; | |
| h [label="OH"]; | |
| i [label="Cl"]; | |
| j [label="Cl"]; | |
| k [label=""]; | |
| l [label="O"]; | |
| a -- b [len=1.5]; | |
| b -- c [len=1.5]; | |
| c -- d [len=1.5]; | |
| d -- e [len=1.5]; | |
| e -- f [len=1.5]; | |
| f -- a [len=1.5]; | |
| a -- g [len=1.5]; | |
| b -- h [len=1.5]; | |
| c -- i [len=1.5]; | |
| d -- j [len=1.5]; | |
| g -- k [len=1.5]; | |
| g -- l [style=invis]; | |
| } |
Caption: Proposed two-step synthesis of the target compound.
3.1.2. Mechanistic Considerations
The Fries rearrangement mechanism involves the formation of an acylium ion intermediate.[4] The regioselectivity (ortho vs. para) is influenced by reaction conditions. Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this case. The use of a non-polar solvent can also promote ortho-acylation.[4]
3.1.3. Experimental Protocol (Hypothetical)
The following is a proposed, non-validated protocol based on procedures for analogous compounds:
Step 1: Synthesis of 2,3-Dichlorophenyl Acetate
-
In a fume hood, dissolve 2,3-dichlorophenol in a suitable solvent such as dichloromethane.
-
Add a stoichiometric equivalent of a base, for example, pyridine, to the solution.
-
Slowly add acetyl chloride dropwise while stirring and maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichlorophenyl acetate.
Step 2: Fries Rearrangement to 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
-
In a reaction vessel equipped with a reflux condenser and a stirring mechanism, add the crude 2,3-dichlorophenyl acetate.
-
Carefully add anhydrous aluminum chloride (AlCl₃) in a portion-wise manner. An excess of the catalyst is often required.
-
Heat the reaction mixture to a temperature conducive to ortho-isomer formation (typically above 120 °C), with or without a high-boiling inert solvent like nitrobenzene.[5]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one.
Predicted Physicochemical and Spectroscopic Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Physical State | Likely a solid at room temperature | Similar chlorinated and hydroxylated acetophenones are solids.[6] |
| Melting Point | Expected to be in the range of 50-100 °C | Based on melting points of related dichlorophenols and hydroxyacetophenones. |
| Boiling Point | Predicted to be above 250 °C | Halogenation and the presence of a hydroxyl group increase the boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane | The polar hydroxyl and carbonyl groups will impart some water solubility, but the dichlorinated aromatic ring will dominate, favoring solubility in organic solvents. |
Spectroscopic Analysis (Predicted)
4.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration-dependent. The two aromatic protons will appear as doublets due to ortho-coupling.
4.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons attached to the chlorine and oxygen atoms will have characteristic chemical shifts.
4.1.3. Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3500 cm⁻¹), the carbonyl group of the ketone (a strong peak around 1650-1680 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.
4.1.4. Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of the methyl group and the acetyl group.
Safety and Handling
Specific toxicity data for 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one is not available. However, based on the known hazards of related compounds, such as dichlorophenols, caution should be exercised.
General Precautions:
-
Skin and Eye Contact: Dichlorophenols are known to be corrosive and can cause severe skin burns and eye damage.[7] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
-
Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[7] Work should be conducted in a well-ventilated fume hood.
-
Ingestion: Ingestion may be harmful.[7]
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Potential Applications in Drug Discovery and Development
The structural features of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Novel Biologically Active Molecules: The hydroxyacetophenone core can be elaborated through various chemical transformations to create libraries of compounds for screening against different biological targets.
-
Intermediate in Pharmaceutical Synthesis: Similar to other hydroxyacetophenones, this compound could serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6]
-
Modulation of Pharmacokinetic Properties: The presence of two chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in the body.[1] It can also block sites of metabolism, leading to a longer half-life.
Caption: Potential applications of the target compound.
Conclusion
1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one represents a molecule of significant synthetic potential, particularly within the realms of medicinal chemistry and drug discovery. While direct experimental data remains elusive, this in-depth guide has provided a comprehensive theoretical and predictive framework for its chemical properties, synthesis, and applications. The proposed synthetic route via the Fries rearrangement offers a plausible and scalable method for its preparation. The predicted spectroscopic and physicochemical properties provide a valuable reference for its future identification and characterization. As with all chlorinated phenolic compounds, appropriate safety precautions are paramount. The insights provided herein are intended to stimulate further research into this and related compounds, unlocking their potential as valuable intermediates in the development of novel and effective therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol. BenchChem Technical Support Team.
- Pharma D. Guru. (2025, November 13). FRIES REARRANGEMENT.
- MilliporeSigma. Fries Rearrangement.
- Baier, D., Rensch, T., Bergheim, K., et al. (2022).
- Wikipedia. (2023). Fries rearrangement.
- PrepChem.com. Synthesis of 2-hydroxyacetophenone.
- Google Patents. (1997). US5696274A - Syntheses based on 2-hydroxyacetophenone.
- Maurer, D., Enugala, T. R., Hamnevik, E., et al. (2022).
- MilliporeSigma. 2-Hydroxyacetophenone 98 582-24-1.
- Thermo Fisher Scientific. (2025, September 12).
- Fisher Scientific. (2009, October 15).
- ChemicalBook. (2025, July 24). 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE | 3226-34-4.
- Thermo Scientific. 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one, 97%.
- PubChem. 1-(3,4-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanone | C12H17NO3 | CID.
- AK Scientific, Inc. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
- NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0302748).
- PubChem. 1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513.
- Reddit. (2022, May 5). breakdown of this : r/chemhelp.
- SRIRAMCHEM. 2,2-dichloro-1-(3,4-dihydroxyphenyl)ethanone.
- Fluorochem. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
- Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).
- CAMEO Chemicals. DICHLORODIPHENYLDICHLORO....
- NIST WebBook. Ethanone, 1-(3-hydroxyphenyl)-.
- ChemicalBook. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis.
- Supporting Information.
- LGC Standards. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
- MedChemExpress. 2-chloro-1-3-4-dihydroxyphenyl-etha-d5.
- NIST WebBook. Ethanone, 1-(2-hydroxyphenyl)-.
- Sigma-Aldrich. 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone.
- Wikipedia. 3-Hydroxyacetophenone.
- ResearchGate.
- Benchchem. "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride".
- PubChem. 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride.
- Google Patents. (2015). CN111925344A - Synthetic method of 3-oxetanone.
- MedCrave online. (2018, November 15). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor.
- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
- NIST WebBook. 3,5-Dichloro-2-hydroxyacetophenone.
- GovInfo.
Sources
- 1. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]
- 3. Dichlorophenol-2,4 - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
